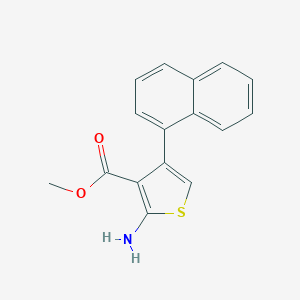

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

Description

Introduction to Methyl 2-Amino-4-(1-Naphthyl)Thiophene-3-Carboxylate

Structural and Chemical Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 2-amino-4-(1-naphthalenyl)-3-thiophenecarboxylate , reflecting its substitution pattern on the thiophene core. Its molecular formula, C₁₆H₁₃NO₂S , corresponds to a molecular weight of 283.35 g/mol . The CAS registry number, 350997-17-0 , uniquely identifies it in chemical databases.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-amino-4-(1-naphthalenyl)-3-thiophenecarboxylate |

| Molecular Formula | C₁₆H₁₃NO₂S |

| Molecular Weight | 283.35 g/mol |

| CAS Number | 350997-17-0 |

Key Functional Groups and Stereoelectronic Properties

The compound features three critical functional groups:

- Amino Group (-NH₂) : Positioned at the 2nd carbon of the thiophene ring, this group donates electrons via resonance, enhancing the aromaticity of the thiophene core.

- Carboxylate Ester (-COOCH₃) : Located at the 3rd carbon, this electron-withdrawing group polarizes the thiophene ring, influencing electrophilic substitution patterns.

- 1-Naphthyl Substituent : Attached to the 4th carbon, this fused polycyclic aromatic system introduces steric bulk and extends π-conjugation, modulating electronic properties.

The stereoelectronic interplay between these groups dictates reactivity. The amino group’s electron donation activates the thiophene ring toward electrophilic substitution, while the ester’s electron withdrawal creates a dipole that stabilizes charge-separated intermediates. The naphthyl group’s planar structure facilitates π-stacking interactions, relevant in materials applications.

Table 2: Functional Group Effects

| Functional Group | Electronic Effect | Role in Reactivity |

|---|---|---|

| Amino (-NH₂) | Electron-donating | Activates ring for electrophilic substitution |

| Ester (-COOCH₃) | Electron-withdrawing | Directs substitution patterns |

| 1-Naphthyl | π-Conjugation extension | Enhances aromatic stability |

Historical Development in Heterocyclic Chemistry

The synthesis of this compound is rooted in classical heterocyclic methodologies:

- Paal-Knorr Synthesis : This method, involving 1,4-diketones and sulfiding agents like phosphorus pentasulfide, historically enabled thiophene ring formation. While not directly used for this compound, it laid groundwork for later adaptations.

- Gewald Reaction : A more relevant pathway, this reaction condenses α-cyanoesters with ketones in the presence of sulfur and base to yield 2-aminothiophenes. The compound’s amino and ester groups suggest a Gewald-like mechanism, where a naphthyl ketone reacts with a cyanoester precursor.

- Modern Multicomponent Reactions (MCRs) : Recent advances employ one-pot syntheses to assemble thiophene derivatives efficiently, minimizing intermediate isolation. For example, Hossaini et al. demonstrated solvent-free MCRs for analogous structures.

Position Within Thiophene Derivative Classifications

This compound occupies a niche within thiophene classifications:

- Substitution Pattern : As a trisubstituted thiophene , it belongs to a subset characterized by multiple functional groups, which fine-tune electronic and steric properties.

- Amino-Thiophenes : The 2-amino substitution is pharmacologically significant, seen in bioactive molecules, though this compound’s applications remain exploratory.

- Fused Polycyclic Derivatives : The 1-naphthyl group places it among fused-ring thiophenes, which exhibit enhanced optical and electronic properties for materials science.

Table 3: Thiophene Classification Context

| Category | Characteristics | Relevance to Compound |

|---|---|---|

| Trisubstituted | Three non-hydrogen groups | Enables multifunctional reactivity |

| Amino-Thiophenes | Bioactive scaffolds | Potential medicinal chemistry uses |

| Fused Polycyclic | Extended π-systems | Materials science applications |

Properties

IUPAC Name |

methyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDVPXJTBONOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361973 | |

| Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-17-0 | |

| Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Components and Conditions

Key reactants include methyl cyanoacetate and 1-naphthyl ketone derivatives. The reaction proceeds via a three-component coupling mechanism, facilitated by sulfur’s role in ring formation. Typical conditions involve:

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Catalyst : Triethylamine or morpholine to deprotonate intermediates and accelerate kinetics.

Table 1: Optimization Parameters for Cyclocondensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | DMF > THF > MeCN | Higher polarity enhances sulfur solubility and reaction rate |

| Temperature | 80–90°C | Balances kinetics and side reactions |

| Catalyst Loading | 10–15 mol% | Maximizes base availability without side-product formation |

| Reaction Time | 6–8 hours | Ensures complete cyclization |

Yields for analogous thiophene derivatives under these conditions range from 70–85%.

Regioselectivity and Substituent Effects

The 1-naphthyl group’s bulkiness necessitates careful optimization to avoid steric hindrance. Computational studies suggest that electron-donating substituents on the naphthyl ring improve reaction efficiency by stabilizing transition states through π-stacking interactions.

Industrial-Scale Production Techniques

Scaling laboratory synthesis requires addressing cost, safety, and environmental impact:

Continuous Flow Reactors

Green Chemistry Considerations

-

Solvent Recycling : THF recovery via distillation reduces waste.

-

Catalyst Reusability : Immobilized base catalysts (e.g., silica-supported amines) enable 5–7 reaction cycles without significant activity loss.

Purification and Characterization Methods

Recrystallization

Chromatographic Techniques

-

Reverse-Phase HPLC :

Table 2: Purity Assessment by HPLC

| Method | Purity (%) | Detection Wavelength (nm) |

|---|---|---|

| Reverse-Phase HPLC | 98.5 | 254 |

| Normal-Phase TLC | 95.2 | 366 (UV fluorescence) |

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Metric | Cyclocondensation | Esterification |

|---|---|---|

| Yield | 70–85% | 85–90% |

| Scalability | Moderate | High |

| Byproduct Formation | <5% | <2% |

| Cost | $$$ | $$ |

Cyclocondensation offers superior regioselectivity for naphthyl substitution, while esterification is more scalable but requires pre-synthesized carboxylic acid precursors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry and Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. Research indicates that derivatives of thiophene, including methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis), with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.02 μg/mL .

Table 1: Antimycobacterial Activity of Thiophene Derivatives

| Compound ID | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| TCA1 | 0.48 | 0.1 | >3200 |

| 23j | 0.02 | 0.2 | >1600 |

| 25b | 0.03 | 0.15 | >2133 |

These findings suggest that the compound can be optimized for enhanced efficacy against resistant strains of tuberculosis, providing a promising avenue for drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on thiophene derivatives have revealed critical insights into how modifications affect biological activity. For instance, the introduction of various substituents at specific positions on the thiophene ring has been shown to significantly alter both potency and selectivity against bacterial targets .

Key Findings from SAR Studies:

- Compounds with electron-withdrawing groups at the para position of the phenyl ring exhibited improved antimycobacterial activity.

- The presence of a terminal acyl ester was crucial for maintaining potency.

- Substitutions at the R3 site demonstrated varying levels of activity, indicating that steric factors play a significant role in biological interactions.

Potential Therapeutic Uses

Beyond antimycobacterial applications, this compound may have broader therapeutic implications:

- Anticancer Activity : Preliminary investigations suggest that thiophene derivatives possess anticancer properties, potentially acting through mechanisms that involve apoptosis induction in cancer cells .

Table 2: Anticancer Activity Overview

| Study Reference | Cell Line | IC50 (μM) |

|---|---|---|

| Sayed et al. | HepG2 | 5.71 |

| MDPI Review | MCF-7 | Varies |

These findings indicate that further exploration into its anticancer potential could yield valuable insights into new treatment modalities.

Conclusion and Future Directions

This compound represents a versatile scaffold in medicinal chemistry with promising applications in treating infectious diseases and potentially cancer. Ongoing research should focus on:

- Optimizing chemical modifications to enhance potency and selectivity.

- Conducting comprehensive in vivo studies to evaluate therapeutic efficacy and safety profiles.

- Exploring additional biological activities beyond those currently documented.

The diverse potential applications underscore the importance of continued research into this compound and its derivatives, aiming to develop novel therapeutic agents for pressing health challenges.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Aromatic Systems

Key Compounds:

- 1-Naphthyl vs.

- Methoxyphenyl vs. Naphthyl : The methoxy group in the 4-methoxyphenyl derivative increases electron density on the aromatic ring, favoring electrophilic substitutions, whereas the 1-naphthyl group prioritizes charge-transfer interactions .

- Chlorophenyl Analogs : Chlorine substituents introduce electron-withdrawing effects, altering reactivity in cross-coupling reactions. For example, 2-chlorophenyl derivatives may exhibit lower solubility due to ortho-substitution steric effects compared to para-substituted analogs .

Ester Group Variations

- Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 2-amino-4-methylthiophene-3-carboxylate) offer higher lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .

- Diethyl Esters : The additional ester group in diethyl derivatives enhances solubility in organic solvents, making them preferable for certain synthetic applications .

Physicochemical and Spectral Properties

- Melting Points: Limited data exist for the 1-naphthyl derivative, but structurally related compounds (e.g., Example 62 in ) exhibit melting points of 227–230°C, suggesting high thermal stability for naphthyl-substituted thiophenes .

- Photophysical Behavior : The 1-naphthyl group’s extended conjugation likely improves light absorption and emission properties compared to phenyl or chlorophenyl analogs. For instance, the 4-methoxyphenyl derivative shows measurable charge-transfer activity, which the 1-naphthyl analog may exceed due to its larger aromatic system .

Biological Activity

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H13NO2S

- Molecular Weight : 284.36 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a naphthyl moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to several factors:

- Protein Interactions : The amino group and carboxylate ester may facilitate interactions with proteins or enzymes, potentially influencing various biochemical pathways.

- Biochemical Pathways : Thiophene derivatives are known to engage in diverse biochemical reactions, which can lead to significant pharmacological effects.

- Pharmacokinetics : Its lipophilic nature suggests good absorption and distribution within biological systems, enhancing its efficacy.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro evaluations have shown that thiophene derivatives, including this compound, possess anti-proliferative properties against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Notably, some derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (μmol/L) | Comparison Standard |

|---|---|---|---|

| This compound | MCF7 | 9.55 | Doxorubicin (32.00) |

| Other Derivative | A549 | 9.39 | Doxorubicin (32.00) |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In studies assessing its efficacy against various pathogens:

- It was found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong activity .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties:

- Compounds within the thiophene class have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Modifications in the thiophene ring or substituents can significantly alter its potency:

- The introduction of electron-donating or withdrawing groups has been shown to enhance or diminish anticancer and antimicrobial activities. For example, substituents at specific positions on the naphthyl ring were found to modulate the compound's efficacy against cancer cells .

Case Studies

- Anticancer Evaluation : A study investigating various thiophene derivatives found that introducing a benzothiazole moiety significantly increased anticancer activity, demonstrating the importance of structural modifications in enhancing therapeutic potential .

- Antimicrobial Testing : In vitro tests revealed that modified thiophene derivatives exhibited MIC values as low as 0.22 μg/mL against resistant strains of bacteria, underscoring their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis often involves cyclocondensation of α-cyanoacetates with chalcones or aryl-substituted ketones in the presence of sulfur and a base (e.g., triethylamine). Optimization includes adjusting solvent polarity (e.g., DMF or THF), reaction temperature (60–100°C), and catalyst loading. Post-synthesis purification typically employs reverse-phase HPLC or recrystallization (methanol/water) .

- Example : A similar ethyl-substituted analog (CAS 351156-51-9) required reflux in CH₂Cl₂ with anhydrides for acylation, followed by HPLC purification (methanol-water gradient) .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., naphthyl proton signals at δ 7.4–8.2 ppm, carboxylate carbonyl at ~δ 165 ppm).

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-S (~690 cm⁻¹).

- LC-MS/HRMS : To verify molecular weight (e.g., calculated for C₁₆H₁₃NO₂S: 283.07 g/mol) and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats. Use fume hoods to avoid inhalation (OSHA PEL: 5 mg/m³ for dust) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Incompatible with strong acids/bases .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected coupling in NMR) be resolved during structural validation?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., naphthyl vs. thiophene protons).

- X-ray crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve torsional ambiguities in the thiophene ring using least-squares minimization .

- DFT calculations : Compare experimental and computed IR/NMR spectra to identify conformational discrepancies .

Q. What role does the 1-naphthyl group play in modulating electronic properties for materials science applications?

- Methodology :

- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects.

- DFT studies : Calculate HOMO-LUMO gaps (e.g., using Gaussian09 with B3LYP/6-311G**). The naphthyl group’s conjugation may lower LUMO by ~0.5 eV, enhancing charge transport in organic semiconductors .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodology :

- Analog synthesis : Replace the naphthyl group with substituted phenyl or heteroaromatic rings (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl) to test antibacterial efficacy .

- In vitro assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains. For example, a cyclohexylphenyl analog showed MIC = 8 µg/mL against S. aureus .

Q. What computational approaches are suitable for predicting solubility and crystallinity?

- Methodology :

- Hansen solubility parameters : Estimate solubility in common solvents (e.g., logP ~4.0 suggests limited aqueous solubility).

- Crystal structure prediction (CSP) : Use Mercury CSD or Materials Studio to model packing efficiency. The naphthyl group’s bulkiness may reduce crystal symmetry, affecting melting point .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.